2,3,4,6-Tetra-O-benzyl-D-glucopyranose
CAS No.: 4132-28-9
Cat. No.: VC20762430
Molecular Formula: C34H36O6
Molecular Weight: 540.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 4132-28-9 |
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Molecular Formula | C34H36O6 |
Molecular Weight | 540.6 g/mol |
IUPAC Name | (3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol |
Standard InChI | InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34?/m1/s1 |
Standard InChI Key | OGOMAWHSXRDAKZ-BKJHVTENSA-N |
Isomeric SMILES | C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
SMILES | C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Canonical SMILES | C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a protected carbohydrate derivative widely employed in organic synthesis and pharmaceutical research. Its structure features a D-glucopyranose core with benzyl groups at the 2-, 3-, 4-, and 6-positions, leaving the anomeric hydroxyl group free for further functionalization . Below is a detailed analysis of its properties, synthesis, and applications.
Synthesis Methods
The compound is synthesized through:
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Benzylation of Sucrose: Octa-O-benzyl sucrose is treated with hydrochloric acid in organic solvents (e.g., ethanol, toluene) at 50–60°C, followed by crystallization .
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Trichloroacetimidate Activation: Conversion to 2,3,4,6-tetra-O-benzyl-D-glucopyranose trichloroacetimidate using trichloroacetonitrile and a base (e.g., DBU), facilitating glucosylation .
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Oxidation/Reduction: The compound can be oxidized to a lactone or reduced to its open-chain form for further derivatization .
Key Applications
Glycoside Synthesis
The compound serves as a glycosyl donor for constructing α- or β-linked glucosides. For example:
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Reacting with silyl enol ethers or allyl silanes in the presence of Lewis acids yields α-configured C-glucopyranosyl derivatives .
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Activation with trifluoroacetic anhydride enables coupling with aromatic nucleophiles to form β-anomers .
Pharmaceutical Intermediates
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Voglibose and Dapagliflozin: Used in synthesizing these antidiabetic drugs .
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Antibiotics: Key intermediate for (+)-nojirimycin, an antibiotic .
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Drug Solubility Enhancement: Improves bioavailability of hydrophobic drugs .
Bioconjugation and Enzyme Studies
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Attaches biomolecules to surfaces for diagnostic applications .
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Investigates enzyme mechanisms and inhibitors by mimicking natural substrates .
Stereochemical Control
The acylation of the anomeric hydroxyl group is highly stereoselective:
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